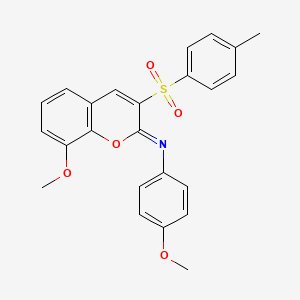
2,6-Difluoro-4-morpholin-4-ylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,6-Difluoro-4-morpholin-4-ylbenzonitrile involves the condensation of benzaldehyde with malononitrile and its dimer in the presence of an excess of morpholine. This process yields a morpholinium salt, which can further undergo the Mannich reaction with primary amines and formaldehyde to produce various aminomethylated derivatives. The structure of these compounds is confirmed using 2D NMR spectroscopy and single crystal X-ray diffraction analysis. Additionally, in silico predictive analysis is utilized to assess the biological activity of the new compounds .
Molecular Structure Analysis
X-ray structural analysis of a related compound, 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, reveals insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety. This structural information is crucial for understanding the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these morpholine derivatives are characterized by their specificity and the formation of stable intermediates that can be further modified. The Mannich reaction, in particular, is a versatile method for introducing aminomethyl groups into the molecule, which can significantly alter the compound's properties and potential applications .
Physical and Chemical Properties Analysis
The photophysical properties of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine have been characterized, showing an intense absorption band in the UV region, which is a mixture of π-π* and n-π* transitions. Emission is observed in the visible region, with the emission lifetime data suggesting the presence of two excited state transitions. These properties are indicative of the compound's potential utility in applications that require light absorption and emission, such as in photodynamic therapy or as a fluorescent probe .
Scientific Research Applications
Synthesis of Key Precursors for Inhibitors
2,6-Difluoro-4-morpholin-4-ylbenzonitrile is instrumental in synthesizing key intermediates for DNA-dependent protein kinase inhibitors, contributing to cancer research and treatment development (Rodriguez Aristegui et al., 2006).
Development of Antitumor Compounds
This compound plays a crucial role in the synthesis of compounds with antitumor activities, indicating its potential in developing new cancer therapies (Ji et al., 2018).
Catalyzing Unexpected Chemical Reactions
It is involved in reactions leading to unexpected results, such as the formation of benzo[b]thiophene 1,1-dioxides, demonstrating its utility in exploring novel chemical pathways (Luo et al., 2015).
Luminescent Lanthanide Ion Complexes
The compound is utilized in creating luminescent lanthanide ion complexes, which have applications in materials science and photophysics (de Bettencourt-Dias et al., 2007).
Inhibitory Effects on Cancer Cell Proliferation
This compound-based compounds have shown significant inhibition effects on the proliferation of various cancer cell lines, offering insights into potential cancer treatments (Lu et al., 2017).
Synthesis of Novel Heterocyclic Polymers
It is used in synthesizing heterocyclic polymers, indicating its importance in polymer science and materials engineering (Kovalevsky et al., 1998).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Some compounds with similar structures have been predicted to exhibit good cns drug-like properties and high brain availability , suggesting potential pharmacokinetic characteristics for this compound.
Result of Action
The molecular and cellular effects of 2,6-Difluoro-4-(morpholin-4-yl)benzonitrile’s action are currently unknown due to the lack of information about its primary targets and mode of action .
properties
IUPAC Name |
2,6-difluoro-4-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-10-5-8(6-11(13)9(10)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWSOFEDBDJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C(=C2)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)
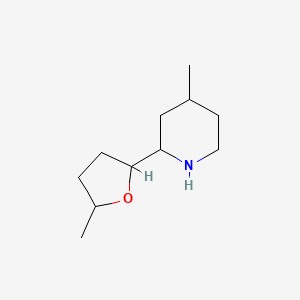
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)
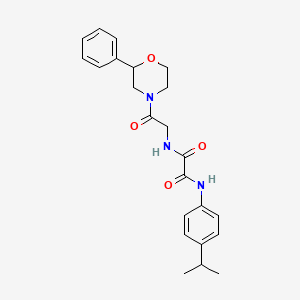
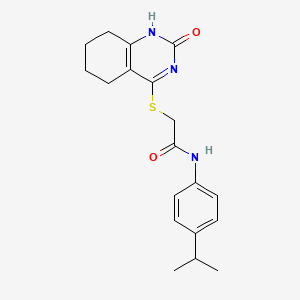
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)

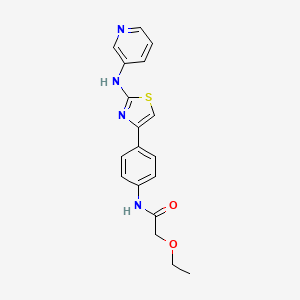
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)
![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride](/img/structure/B3003731.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)
